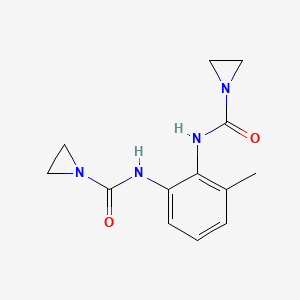
N,N'-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide): is a bifunctional aziridine compound known for its cross-linking properties. It is used in various industrial applications due to its ability to enhance the physical properties of materials such as polymers, rubbers, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) typically involves a multi-step reaction. The process begins with the oxidation of aziridine to aziridinone, followed by a reaction with ammonium sulfite to yield the final product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is then purified through crystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridinone derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include aziridinone derivatives, amine compounds, and substituted aziridines .
科学研究应用
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of high-performance materials such as rubber and adhesives.
作用机制
The compound exerts its effects primarily through the formation of covalent bonds with target molecules. The aziridine rings are highly reactive and can form cross-links with various functional groups, leading to enhanced material properties. The molecular targets include amine, hydroxyl, and carboxyl groups, which are commonly found in polymers and biomolecules .
相似化合物的比较
- N,N’-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly suitable for applications requiring high-performance materials .
属性
CAS 编号 |
27179-21-1 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
N-[2-(aziridine-1-carbonylamino)-3-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-3-2-4-10(14-12(18)16-5-6-16)11(9)15-13(19)17-7-8-17/h2-4H,5-8H2,1H3,(H,14,18)(H,15,19) |
InChI 键 |
GMXUTNKMGDFROI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


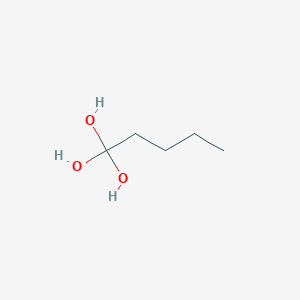
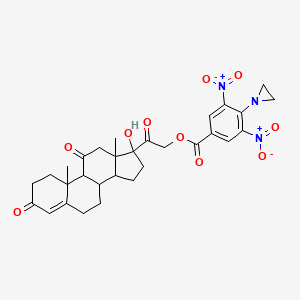
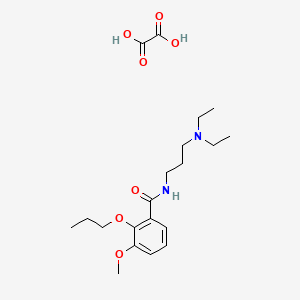
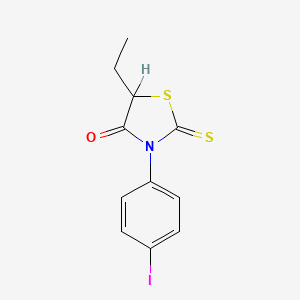
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
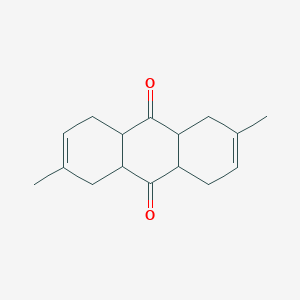
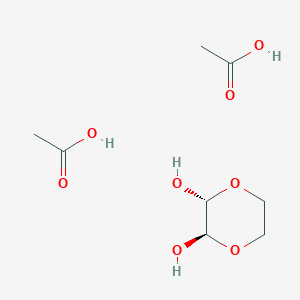
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
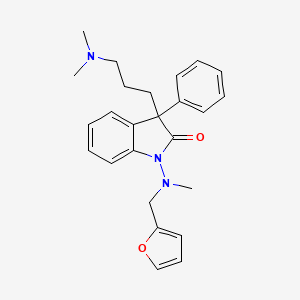
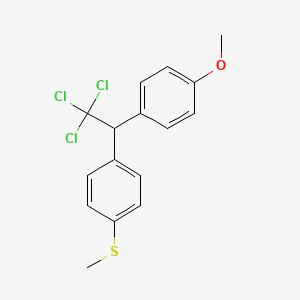
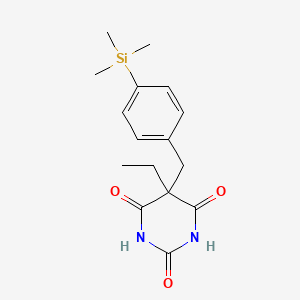
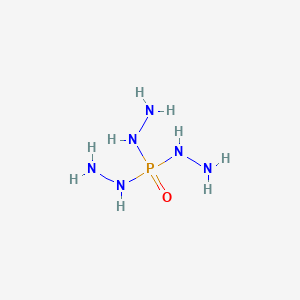
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

